N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide is a compound that features a combination of a dimethylamino group, a phenethyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction.
Attachment of the Phenethyl Group: The phenethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenethyl precursor is replaced by the nucleophile.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the isoxazole derivative with oxalyl chloride, followed by the addition of the dimethylamino phenethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of less toxic and more cost-effective catalysts.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to the presence of the isoxazole ring.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)acetamide
- N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)urea
Uniqueness
N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-19(2)12-5-3-11(4-6-12)7-9-16-14(20)15(21)17-13-8-10-22-18-13/h3-6,8,10H,7,9H2,1-2H3,(H,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPENZLARDMWFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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